molecular formula C16H14N2O2 B14196529 (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone CAS No. 858118-41-9

(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone

Cat. No.: B14196529
CAS No.: 858118-41-9
M. Wt: 266.29 g/mol
InChI Key: LYTHBRKXTXNIBR-UHFFFAOYSA-N
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Description

(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is a complex organic compound that features a pyrrolopyridine core and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyridine core, followed by the introduction of the hydroxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives and hydroxyphenyl-containing molecules. Examples include:

  • (5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone
  • (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-hydroxyphenyl)methanone

Uniqueness

What sets (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

858118-41-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(5-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C16H14N2O2/c1-2-10-6-13-14(9-18-16(13)17-8-10)15(20)11-4-3-5-12(19)7-11/h3-9,19H,2H2,1H3,(H,17,18)

InChI Key

LYTHBRKXTXNIBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(NC=C2C(=O)C3=CC(=CC=C3)O)N=C1

Origin of Product

United States

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